4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-19-9-14-22(34-4)23-24(19)35-26(27-23)30(18-17-28(2)3)25(31)20-10-12-21(13-11-20)36(32,33)29-15-7-5-6-8-16-29;/h9-14H,5-8,15-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYAFDYGNRJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 567.2 g/mol . The compound features a complex structure that includes an azepan ring, a sulfonyl group, and a thiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H35ClN4O4S2 |
| Molecular Weight | 567.2 g/mol |
| CAS Number | 1321764-74-2 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound may be attributed to multiple mechanisms:
- Receptor Binding : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for modulating mood and behavior.
- Enzyme Inhibition : The sulfonamide group may confer the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound could exhibit similar activity against bacterial strains.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the compound's effects on cell lines:
- Cell Viability Assays : The compound demonstrated dose-dependent cytotoxicity in various cancer cell lines, indicating potential anticancer properties.
- Receptor Binding Affinity : Binding assays revealed significant affinity towards dopamine D4 receptors with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent in neuropsychiatric disorders .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Behavioral Tests : In rodent models, administration of the compound led to significant alterations in locomotor activity and anxiety-like behaviors, supporting its role in modulating central nervous system activity.
- Toxicity Assessments : Toxicological evaluations indicated that while the compound exhibits promising biological activity, it also requires careful monitoring due to observed reproductive toxicity at higher doses .
Case Studies
- Neuropsychiatric Disorders : A study focused on the effects of this compound on anxiety and depression models showed that it significantly reduced anxiety-like behaviors in mice, indicating potential for treating anxiety disorders.
- Anticancer Research : In a recent study involving human cancer cell lines, the compound was shown to inhibit cell proliferation effectively and induce apoptosis, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard protocols for synthesizing this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation of the benzamide core, coupling with the benzo[d]thiazole moiety, and final hydrochloride salt formation. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during sulfonylation to prevent side reactions) .
- pH adjustments (e.g., neutralization after acid-catalyzed steps to stabilize intermediates) .
- Solvent selection (e.g., dichloromethane for coupling reactions due to its inertness) . Purification often requires HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the final product .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing dimethylaminoethyl and azepan-1-ylsulfonyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and detects isotopic patterns .
- HPLC with UV detection : Monitors purity (>98% by area under the curve) and identifies residual solvents .
Q. What primary biological targets or mechanisms are associated with this compound?
The compound exhibits histone deacetylase (HDAC) inhibitory activity , likely due to its benzamide-thiazole core interacting with zinc-containing HDAC active sites . Secondary targets include:
- Kinase inhibition (e.g., EGFR and VEGFR2), inferred from structural analogs with similar sulfonamide-thiazole motifs .
- Anti-inflammatory activity via NF-κB pathway modulation, observed in related benzo[d]thiazole derivatives .
Q. How does solubility impact experimental design, and what formulation strategies are recommended?
The hydrochloride salt improves aqueous solubility (~2.5 mg/mL in PBS at pH 7.4), but dimethylaminoethyl groups may cause aggregation in polar solvents. Strategies include:
- Co-solvent systems (e.g., 10% DMSO in saline for in vitro assays) .
- Lyophilization for long-term storage, with reconstitution in warm (40°C) PBS to minimize precipitation .
Q. What stability data are available under varying pH and temperature conditions?
- Thermal stability : Degrades <5% at 25°C over 30 days but shows 15% decomposition at 40°C .
- pH sensitivity : Stable at pH 4–6 (common in lysosomal compartments) but hydrolyzes in alkaline conditions (pH >8) due to sulfonamide cleavage .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?
Low yields (e.g., 30–40%) during benzamide-thiazole coupling often stem from steric hindrance. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield to 55% .
- Catalytic additives : Using 5 mol% DMAP accelerates coupling by activating the carboxylate intermediate .
Q. How should contradictory data on HDAC isoform selectivity be resolved?
Discrepancies in HDAC6 vs. HDAC1 inhibition (IC₅₀ ranges: 50 nM vs. 1.2 µM) may arise from assay conditions:
- Orthogonal assays : Compare fluorogenic substrate results with cellular thermal shift assays (CETSA) to confirm target engagement .
- Structural modeling : Dock the compound into HDAC6/HDAC1 crystal structures to identify key binding differences (e.g., azepan-1-ylsulfonyl interactions with HDAC6’s hydrophobic pocket) .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?
- Low oral bioavailability (<10% in rodents) due to high molecular weight (575.14 g/mol) and poor intestinal absorption. Strategies:
- Prodrug modification : Replace the hydrochloride salt with a methyl ester to enhance permeability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2 to 8 hours .
Q. How do structural modifications (e.g., replacing azepan-1-ylsulfonyl with piperidine) affect biological activity?
SAR studies on analogs show:
- Azepan-1-ylsulfonyl : Enhances HDAC6 selectivity (10-fold over HDAC1) due to extended hydrophobic interactions .
- Piperidine substitution : Reduces potency (IC₅₀ increases to 200 nM) but improves solubility by 30% .
- Methoxy group removal : Abolishes anti-inflammatory activity, confirming its role in NF-κB binding .
Q. What experimental designs are recommended for studying synergistic effects with existing chemotherapeutics?
- Combinatorial screening : Use a 5×5 matrix of dose titrations (e.g., with cisplatin or paclitaxel) and measure synergy via Chou-Talalay analysis .
- Mechanistic studies : RNA-seq profiling post-treatment identifies pathways co-regulated by the compound and chemotherapy (e.g., apoptosis and DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
